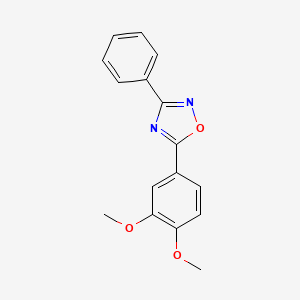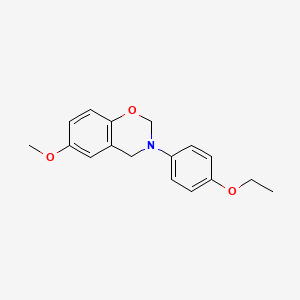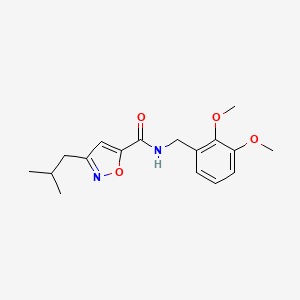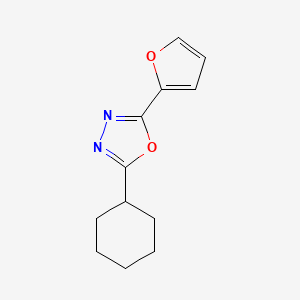![molecular formula C17H16N4O2S B5589649 4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)
4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrazole derivatives, such as 4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid, often involves the cyclization of benzyl alcohol-containing amides using reagents like NaN3 and SiCl4. This process can result in unique chlorination developments yielding novel azoles. Control experiments indicate that reagents like SiCl4 play a crucial role in such transformations, leading to clean reactions and quantitative yields (Al-Hourani et al., 2018).
Molecular Structure Analysis
The molecular structure of related tetrazole compounds has been determined by X-ray crystallography, revealing that tetrazole rings are essentially planar. However, the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups, indicating a distinct spatial arrangement of these molecular components (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Tetrazole derivatives, including 4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid, can undergo various chemical reactions due to the reactive nature of the tetrazole ring and the benzoic acid moiety. The synthesis and reactivity of these compounds are often explored for their potential as cyclooxygenase inhibitors, although the focus here is not on their biological activity (Al-Hourani et al., 2016).
Wissenschaftliche Forschungsanwendungen
Luminescence Sensing
Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrates their potential as fluorescence sensors. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives due to characteristic sharp emission bands of Eu(3+) or Tb(3+), highlighting their application in luminescence sensing of specific chemicals (Shi et al., 2015).
Molecular Frameworks and Coordination Polymers
Studies on metal–organic frameworks (MOFs) based on benzoic acid derivatives reveal their structural diversity and potential applications in gas storage, separation, and catalysis. For instance, chiral and acentric four-connected MOFs have been synthesized, showing varied interpenetrating topologies and potential application in chiral separations and as functional materials due to their unique structural features (Cui et al., 2011).
Organic Electronics and Sensitized Solar Cells
The development of organic dye-sensitized solar cells (DSSCs) leverages compounds like 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid due to their strong electron-deficient character. This compound significantly lowers the energy gap of dye molecules, demonstrating the critical role of benzoic acid derivatives in improving light absorption and charge-transfer dynamics for efficient solar energy conversion (Wang et al., 2016).
Molecular Design for Dye-Sensitized Solar Cells
Research on the molecular design of efficient organic D-A-π-A dyes for DSSCs underscores the importance of selecting suitable electron donor and acceptor units. A study incorporating triphenylamine as a donor and benzo[c][1,2,5]thiadiazol-4-ylethynyl benzoic acid as an acceptor showcases the strategic design for optimizing device performance, including high incident photon-to-current conversion efficiency and energy conversion efficiency (Ferdowsi et al., 2018).
Corrosion Inhibition
Thiazole derivatives have been evaluated for their role as corrosion inhibitors, particularly in oil-well tubular steel in hydrochloric acid solution. These compounds demonstrate significant inhibition efficiency, highlighting the potential application of benzoic acid derivatives in protecting industrial materials against corrosion (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
4-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-3-8-15(9-12(11)2)21-17(18-19-20-21)24-10-13-4-6-14(7-5-13)16(22)23/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXNRYAASFLXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5589570.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5589576.png)
![4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589589.png)
![2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5589594.png)
![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5589597.png)

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5589624.png)

![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)

![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)